1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Overview
Description
1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a difluorophenyl group, a furyl group, and a pyrimidinylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the difluorophenyl intermediate:
Synthesis of the furyl-pyrimidinyl intermediate: This step involves the formation of a pyrimidine ring fused with a furan ring, often through cyclization reactions.
Thioether formation: The final step involves the coupling of the difluorophenyl intermediate with the furyl-pyrimidinyl intermediate via a thioether linkage, typically using thiol reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone: Similar structure but with a thienyl group instead of a furyl group.
1-(2,4-difluorophenyl)-2-{[4-(2-pyridyl)-2-pyrimidinyl]thio}ethanone: Similar structure but with a pyridyl group instead of a furyl group.
Uniqueness
1-(2,4-DIFLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is unique due to the presence of the furyl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2S/c17-10-3-4-11(12(18)8-10)14(21)9-23-16-19-6-5-13(20-16)15-2-1-7-22-15/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJWLKPGQMBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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